molecular formula C₂₁H₂₂N₄O₃S B1144704 2-Oxo Mirabegron CAS No. 1684453-05-1

2-Oxo Mirabegron

Cat. No.: B1144704
CAS No.: 1684453-05-1
M. Wt: 410.49
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Description

2-Oxo Mirabegron is a characterized metabolite and impurity of Mirabegron, a beta-3 adrenergic receptor agonist medication approved for the treatment of overactive bladder . The parent drug, Mirabegron, exerts its therapeutic effect by selectively activating beta-3 adrenergic receptors in the detrusor muscle of the urinary bladder, leading to muscle relaxation and increased bladder capacity during the storage phase . Mirabegron is extensively metabolized in the liver via multiple pathways, including oxidation, glucuronidation, and amide hydrolysis . This product serves as a critical reference standard for researchers conducting drug metabolism and pharmacokinetic (DMPK) studies, stability testing, and impurity profiling for Mirabegron and related compounds. It is an essential tool for ensuring the quality, safety, and efficacy of pharmaceutical products during development and manufacturing. Applications include use as a standard in analytical techniques such as HPLC and LC-MS for the quantitative and qualitative analysis of biological samples and pharmaceutical formulations. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Chemical Information: • CAS Number: 1684453-05-1 • Synonyms: β-D-Glucopyranuronic Acid 1-[N-[2-[4-[[2-(2-Amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-(2-oxo-2-phenylethyl)carbamate] • Molecular Formula: C21H22N4O3S • Molecular Weight: 410.49 g/mol

Properties

CAS No.

1684453-05-1

Molecular Formula

C₂₁H₂₂N₄O₃S

Molecular Weight

410.49

Synonyms

2-​Amino-​N-​[4-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylacetyl]​amino]​ethyl]​phenyl]​-4-​Thiazoleacetamide

Origin of Product

United States

Formation Pathways and Biotransformation Studies of 2 Oxo Mirabegron

Elucidation of Metabolic Pathways Leading to 2-Oxo Mirabegron (B1684304) Formation

The generation of 2-Oxo Mirabegron is a result of the extensive metabolism that mirabegron undergoes in the body. drugbank.com This process involves several key reactions, primarily driven by oxidative enzymes and subsequent conjugation.

Oxidative Biotransformation Mechanisms and Enzymatic Involvement

The primary route for the formation of this compound is through the oxidation of the parent compound, mirabegron. researchgate.net In vitro studies have identified that the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent CYP2D6, are the main drivers of the oxidative metabolism of mirabegron. nih.govebi.ac.uknih.gov The oxidation can occur at the secondary amine, leading to the formation of the carbonyl group characteristic of this compound. researchgate.net

Table 1: Key Enzymes in the Oxidative Biotransformation of Mirabegron

Enzyme Family Specific Enzyme Role in Mirabegron Metabolism
Cytochrome P450 CYP3A4 Primary enzyme responsible for oxidative metabolism. ebi.ac.uknih.gov

Glucuronidation and Other Conjugative Reactions Potentially Yielding Related Oxo-Metabolites

Following initial oxidative and hydrolytic transformations, mirabegron and its metabolites undergo phase II conjugative reactions, most notably glucuronidation. drugbank.comnih.gov This process, facilitated by UDP-glucuronosyltransferases (UGTs) such as UGT2B7, UGT1A3, and UGT1A8, makes the metabolites more water-soluble for excretion. drugbank.com

Specifically, metabolites related to this compound can be further conjugated. For instance, M12, also known as 2-Oxo-mirabegron N-Carbamoylglucuronide, is a metabolite where the oxo-derivative of mirabegron has undergone carbamoyl (B1232498) glucuronidation. researchgate.netontosight.ai This indicates that the formation of the oxo- group can precede conjugation reactions. Other glucuronidated metabolites of mirabegron that have been identified include M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide). nih.gov

Table 2: Identified Glucuronidated Metabolites of Mirabegron

Metabolite Type of Glucuronide Reference
M11 O-glucuronide nih.gov
M12 2-Oxo-mirabegron N-Carbamoylglucuronide researchgate.netontosight.ai
M13 Carbamoyl-glucuronide nih.gov

Investigation of Forced Degradation Pathways and Conditions for this compound Generation

Forced degradation studies are crucial for understanding the stability of a drug and identifying potential degradation products that could form under various stress conditions. Such studies on mirabegron have revealed its susceptibility to both hydrolysis and oxidation.

Hydrolytic Degradation Mechanisms

Mirabegron has been shown to degrade under hydrolytic stress conditions, including acidic, basic, and neutral environments. rsc.org Studies have demonstrated that the drug undergoes degradation when exposed to 0.1 M HCl, 0.1 M NaOH, and water. rsc.orgchemmethod.com The degradation is more pronounced under basic conditions when heated. chemmethod.com These hydrolytic processes can lead to the cleavage of the amide bond, similar to the enzymatic hydrolysis observed in biotransformation. rsc.orgchemmethod.com

Oxidative Degradation Mechanisms

The drug is also susceptible to oxidative degradation. rsc.org Exposure to hydrogen peroxide (H2O2) has been shown to cause significant degradation of mirabegron. rsc.orgchemmethod.com This oxidative stress can lead to the formation of several degradation products, including those with an oxidized structure analogous to this compound. tandfonline.com Characterization studies using techniques like UPLC-QTOF-MS/MS have been employed to identify the structures of these degradation products. rsc.orgsci-hub.se

Table 3: Summary of Forced Degradation Studies on Mirabegron

Stress Condition Observation Reference
Acid Hydrolysis (e.g., 0.1 M HCl) Degradation observed rsc.orgchemmethod.com
Base Hydrolysis (e.g., 0.1 M NaOH) Degradation observed, enhanced by heat rsc.orgchemmethod.com
Neutral Hydrolysis (Water) Degradation observed rsc.org
Oxidation (e.g., 3% H2O2) Significant degradation observed rsc.orgchemmethod.com
Photolytic Stress Stable rsc.orgresearchgate.net

Influence of Environmental Factors on Formation

While direct studies on the influence of environmental factors on the formation of this compound are limited, general principles of drug metabolism suggest that various external and internal environmental factors can play a role. The formation of metabolites is intrinsically linked to the activity of metabolic enzymes, which can be influenced by a range of factors.

The presence of other substances, such as other drugs, can impact the activity of CYP enzymes. For instance, strong inhibitors of CYP3A4 can increase the exposure to Mirabegron, which could, in turn, affect the formation rate of its metabolites, including this compound. nih.gov Conversely, inducers of CYP3A4 can decrease Mirabegron exposure. nih.gov The presence of food can also affect the absorption and pharmacokinetics of Mirabegron, potentially influencing the subsequent metabolic processes. mdpi.com

The stability of Mirabegron in biological samples is also a consideration. Studies have shown that Mirabegron is susceptible to enzymatic and oxidative degradation in human plasma, necessitating the use of stabilizers like esterase inhibitors during analysis. researchgate.net This highlights the potential for environmental conditions, such as the presence of certain enzymes or oxidizing agents, to influence the degradation of the parent compound and consequently the formation of its metabolites. researchgate.net

The broader environmental context, such as the presence of pollutants or other chemicals, can also theoretically influence metabolic pathways, although specific research on this in relation to this compound formation is not extensively documented. nih.gov

Identification of Precursor Structures and Intermediates in this compound Formation

The direct precursor to this compound is the parent compound, Mirabegron . The formation of this compound occurs through the oxidation of the secondary amine group of Mirabegron.

The synthesis of Mirabegron itself involves several key intermediates. One common synthetic route starts with (R)-Styrene oxide and 2-(4-nitrophenyl)ethanamine hydrochloride . researchgate.net These react to form (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol . This intermediate is then protected and reduced to yield N-[2-(4-Aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamic acid tert-butyl ester . Finally, this compound is coupled with (2-amino-1,3-thiazol-4-yl) acetic acid to produce a protected form of Mirabegron, which is then deprotected to yield Mirabegron. google.com

Another synthetic approach utilizes (R)-mandelic acid as a chiral starting material. researchgate.net A different process involves the condensation of 4-nitrophenyl ethylamine (B1201723) and (R)-mandelic acid . google.com

A notable intermediate in some synthetic pathways is (R)-2-[[2'-(4-aminophenyl)-ethyl amino]-1-phenylethanol . google.com Additionally, 2-(2-aminothiazol-4-yl) acetic acid and thionyl chloride are used to form an acyl chloride intermediate in another manufacturing process. procurementresource.com

The following table summarizes some of the key precursors and intermediates involved in the synthesis of Mirabegron, which is the direct precursor to this compound.

Compound NameRole in Synthesis
(R)-Styrene oxideStarting Material
2-(4-nitrophenyl)ethanamine hydrochlorideStarting Material
(R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanolIntermediate
N-[2-(4-Aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamic acid tert-butyl esterIntermediate
(2-amino-1,3-thiazol-4-yl) acetic acidReactant
(R)-mandelic acidStarting Material
4-nitrophenyl ethylamineStarting Material
(R)-2-[[2'-(4-aminophenyl)-ethyl amino]-1-phenylethanolIntermediate
Thionyl chlorideReactant

Chemical Synthesis and Structural Elucidation of 2 Oxo Mirabegron

Strategies for Laboratory Synthesis of 2-Oxo Mirabegron (B1684304) as a Reference Standard or Impurity

The laboratory synthesis of 2-Oxo Mirabegron for use as a reference standard primarily involves the controlled oxidation of Mirabegron. Since this compound is a known product of oxidative degradation, synthetic strategies mimic these degradation pathways under controlled laboratory conditions to ensure a viable yield and high purity of the target compound. sci-hub.sersc.org

The core of the synthetic strategy is the selective oxidation of the secondary hydroxyl group (-CH(OH)-) in the Mirabegron structure to a ketone functional group (C=O). This transformation can be achieved using various oxidizing agents. Forced degradation studies, conducted as per International Conference on Harmonization (ICH) guidelines, reveal that Mirabegron degrades when subjected to oxidative stress. sci-hub.sersc.org For instance, treatment with reagents like hydrogen peroxide (H₂O₂) has been shown to produce oxidative degradants. sci-hub.se

While specific proprietary methods are used by manufacturers of reference standards, a general laboratory approach can be inferred:

Starting Material: High-purity Mirabegron is used as the starting material.

Reaction: Mirabegron is dissolved in a suitable organic solvent and treated with a controlled amount of an oxidizing agent. The reaction is carefully monitored for the conversion of Mirabegron and the formation of the desired 2-Oxo product.

Purification: Following the reaction, the crude product is subjected to purification techniques, most commonly column chromatography, to isolate this compound from the reaction mixture, unreacted starting material, and other potential by-products.

Characterization and Certification: The final isolated compound is thoroughly characterized to confirm its structure and assess its purity before it can be used as a reference standard.

The successful synthesis and isolation of this impurity are vital for developing and validating analytical methods intended to monitor the quality of Mirabegron. google.com

Structural Characterization and Confirmation Methodologies

A combination of spectroscopic and chromatographic techniques is employed to unequivocally confirm the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR analyses provide detailed information about the molecular structure, allowing for unambiguous confirmation. Commercial suppliers of the this compound reference standard provide a full Certificate of Analysis, which includes comprehensive NMR spectral data. simsonpharma.com

The key spectral evidence confirming the conversion of Mirabegron to this compound would include:

In ¹H NMR: The disappearance of the signal corresponding to the proton attached to the hydroxyl-bearing carbon (the benzylic proton) in Mirabegron. Additionally, the protons on the adjacent methylene (B1212753) group would show a change in their chemical shift and multiplicity.

In ¹³C NMR: The disappearance of the signal for the carbon bearing the hydroxyl group (around 70-75 ppm in Mirabegron) and the appearance of a new signal in the downfield region characteristic of a ketone carbonyl carbon (typically >190 ppm).

A representative table of expected NMR data is presented below.

Table 1: Representative NMR Data for Structural Confirmation of this compound

Spectrum Type Key Diagnostic Feature in Mirabegron Expected Change in this compound
¹H NMR Signal for benzylic proton (-CH-OH) Disappearance of the benzylic proton signal.
Multiplet for adjacent -CH₂- protons Shift and change in the splitting pattern of methylene protons.
¹³C NMR Signal for benzylic carbon (-C-OH) Disappearance of the benzylic carbon signal.

Mass spectrometry (MS) is essential for confirming the molecular weight and determining the fragmentation pattern of this compound. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) are particularly powerful for this purpose. researchgate.netinnovareacademics.in

Forced degradation studies on Mirabegron utilize these methods to identify and characterize various degradation products. sci-hub.sersc.org The formation of this compound from Mirabegron involves the loss of two hydrogen atoms and the gain of one oxygen atom. This results in a molecular weight of approximately 410.49 g/mol , an increase of 14 Da from Mirabegron (MW ≈ 396.51 g/mol ).

In a typical analysis using positive electrospray ionization (ESI+), the key observations would be:

Parent Ion: The protonated molecule, [M+H]⁺, for this compound would be detected at an m/z value of approximately 411.

Fragmentation Pattern: MS/MS analysis would be performed on the parent ion (m/z 411) to generate characteristic product ions. The fragmentation pathway would differ significantly from that of Mirabegron due to the presence of the ketone group, providing definitive structural confirmation. The fragmentation data for Mirabegron itself often shows a primary loss of water (H₂O) from the secondary alcohol, a fragmentation that would be absent in the 2-oxo derivative. scielo.br

Table 2: Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular Formula C₂₁H₂₂N₄O₃S -
Molecular Weight 410.49 -
[M+H]⁺ Ion (m/z) ~411 LC-MS/MS, UPLC-QTOF-MS/MS

| Ionization Mode | Electrospray Ionization (ESI), Positive | LC-MS/MS, UPLC-QTOF-MS/MS |

The purity of the this compound reference standard is determined using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). ajphr.comscispace.com Validated stability-indicating methods developed for Mirabegron and its related substances are employed to ensure that the impurity peak is well-resolved from the main drug peak and other potential impurities. ajphr.comingentaconnect.com

A typical Reverse-Phase HPLC (RP-HPLC) method for purity assessment involves a C18 column with gradient elution. The mobile phase usually consists of an aqueous buffer and an organic solvent, allowing for efficient separation of compounds with varying polarities. Commercial reference standards for this compound are generally supplied with a purity of 98% or higher.

The table below summarizes typical conditions used for the chromatographic analysis of Mirabegron and its impurities.

Table 3: Typical Chromatographic Conditions for Purity Assessment

Parameter Description
Chromatography System HPLC or UPLC
Column C18 (e.g., Puratis C18, 250 x 4.6 mm, 5 µm) ajphr.comscispace.com
Mobile Phase A Buffered aqueous solution (e.g., 20 mM Ammonium (B1175870) Acetate (B1210297), pH 4.5; or Potassium Dihydrogen Phosphate buffer) ajphr.comingentaconnect.com
Mobile Phase B Organic Modifier (e.g., Methanol, Acetonitrile) ajphr.comgoogle.com
Elution Mode Gradient
Flow Rate ~1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C - 35°C) ajphr.comingentaconnect.com
Detection UV at ~220 nm or ~247 nm ajphr.comgoogle.com

| Injection Volume | 10-20 µL |

Advanced Analytical Methodologies for Detection and Quantification of 2 Oxo Mirabegron

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of impurity analysis in the pharmaceutical industry, providing the necessary resolving power to separate structurally similar compounds. For a polar, high-molecular-weight compound like 2-Oxo Mirabegron (B1684304), liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Mirabegron and its related substances, including potential oxidized impurities like 2-Oxo Mirabegron. Method development focuses on achieving a robust separation between the parent drug and all its potential degradants. chemmethod.com Stability-indicating HPLC methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. chemmethod.comresearchgate.net

These methods typically employ a reverse-phase mechanism, which separates compounds based on their hydrophobicity. A common approach involves using a C18 or a similar stationary phase. impactfactor.orgresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijpsr.com In forced degradation studies, where compounds like this compound might be formed, HPLC methods have successfully separated the resulting degradants from the parent Mirabegron peak. chemmethod.comresearchgate.net For instance, one study on the characterization of degradation products successfully used an XTerra RP-8 column with a mobile phase of 0.01M ammonium (B1175870) acetate (B1210297) and a mixture of acetonitrile and water. researchgate.nettandfonline.com The detection wavelength is typically set around 247-251 nm, which is near the absorbance maximum for Mirabegron and its related compounds. chemmethod.comresearchgate.netijpsr.com

Table 1: Representative HPLC Method Parameters for the Analysis of Mirabegron and its Related Substances
ParameterConditionSource
Column X-Terra RP-8 (250 mm x 4.6 mm, 5 µm) researchgate.nettandfonline.com
Mobile Phase A 0.01 M Ammonium Acetate researchgate.nettandfonline.com
Mobile Phase B Acetonitrile:Water (60:40 v/v) researchgate.nettandfonline.com
Flow Rate 1.0 mL/min researchgate.netijpsr.com
Detection (UV) 247 - 251 nm chemmethod.comresearchgate.net
Mode Isocratic or Gradient ijpsr.comingentaconnect.com

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. innovareacademics.in This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. innovareacademics.in

For the analysis of Mirabegron and its degradation products, UPLC is particularly advantageous for resolving complex mixtures. A stability-indicating UPLC method was developed to characterize seven different degradation products of Mirabegron formed under stress conditions. rsc.orgrsc.org This method utilized a Waters CSH C18 column with a gradient elution of ammonium acetate buffer and acetonitrile. rsc.orgrsc.org The enhanced resolving power and speed of UPLC make it a superior choice for both routine quality control and in-depth characterization studies of impurities such as this compound. innovareacademics.in

Table 2: UPLC Method Parameters for Separation of Mirabegron Degradation Products
ParameterConditionSource
System Ultra Performance Liquid Chromatography (UPLC) rsc.orgrsc.org
Column Waters CSH C18 (100 mm x 2.1 mm, 1.7 µm) rsc.orgrsc.org
Mobile Phase A 10 mM Ammonium Acetate (pH 5) rsc.orgrsc.org
Mobile Phase B Acetonitrile rsc.orgrsc.org
Elution Mode Gradient rsc.orgrsc.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for compounds like this compound, which possess a high molecular weight, high polarity, and are prone to thermal degradation, GC is not a suitable analytical technique. The literature on Mirabegron analysis focuses exclusively on liquid chromatography and capillary electrophoresis, with no reported GC methods for the parent drug or its impurities. innovareacademics.inrsc.org

Hyphenated Techniques for Enhanced Specificity and Sensitivity

To achieve unequivocal identification and sensitive quantification of impurities, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide structural information alongside chromatographic retention data.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the definitive technique for identifying and characterizing unknown impurities and degradation products. researchgate.nettandfonline.com In forced degradation studies of Mirabegron, LC-MS/MS was instrumental in elucidating the structures of the various products formed. researchgate.nettandfonline.comrsc.org

The process involves separating the compounds via HPLC or UPLC, after which they are ionized, typically using electrospray ionization (ESI) in positive mode (ESI+), and introduced into the mass spectrometer. innovareacademics.in In MS/MS, a specific precursor ion (for example, the molecular ion of a degradation product) is selected and fragmented to produce a unique pattern of product ions. This fragmentation pattern acts as a structural fingerprint, allowing for the confident identification of the compound. tandfonline.com For Mirabegron, the protonated molecule appears at a mass-to-charge ratio (m/z) of 397.3. innovareacademics.in An oxidized species like this compound would be expected to have an m/z corresponding to the addition of an oxygen atom. This technique was used to characterize seven degradation products of Mirabegron, with fragmentation pathways proposed for each. researchgate.nettandfonline.comrsc.org

High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is crucial for determining the elemental composition of an unknown impurity like this compound. rsc.org

A study characterizing Mirabegron's stress degradation products utilized a UPLC-QTOF-MS/MS system. rsc.orgrsc.org By obtaining the accurate mass of the molecular ions of the degradation products, researchers could propose their elemental formulas with a high degree of confidence. rsc.org This specificity is essential for distinguishing between different impurities that might have the same nominal mass but different elemental compositions, making HRMS an indispensable tool for the definitive characterization of novel or unexpected degradation products. rsc.orgrsc.org

Table 3: Mass Spectrometry Parameters for Characterization of Mirabegron and its Degradants
ParameterCondition/ValueSource
Technique LC-MS/MS, UPLC-QTOF-MS/MS rsc.orgnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) innovareacademics.in
Mirabegron Precursor Ion (m/z) 397.3 innovareacademics.in
Analysis Type Multiple Reaction Monitoring (MRM) for quantification, Full Scan & Product Ion Scan for characterization nih.gov
Key Application Structural elucidation and characterization of degradation products via fragmentation patterns and accurate mass measurement. tandfonline.comrsc.orgrsc.org

Sample Preparation Strategies for Biological Matrices (Excluding Human Clinical Samples) and Chemical Preparations

Detailed, validated sample preparation strategies specifically for this compound in non-human biological matrices and chemical preparations are not available in the reviewed scientific literature. General approaches for the parent compound, Mirabegron, and its other metabolites often involve protein precipitation or extraction techniques, but specific parameters such as extraction solvents, pH, and recovery rates for this compound are not documented.

Validation of Analytical Methods for Robustness and Reproducibility

There is no specific information available in the public domain regarding the validation of analytical methods for this compound. While the validation of analytical methods for the parent drug, Mirabegron, has been described, including parameters like linearity, precision, accuracy, and limits of detection and quantification, these data are not transferable to this compound without specific experimental validation for the metabolite itself. The robustness and reproducibility of an analytical method are compound-specific and must be established through dedicated studies.

Preclinical Pharmacological and Biological Investigations of 2 Oxo Mirabegron

Evaluation of Potential Agonistic or Antagonistic Activity in In Vitro Receptor Assays (e.g., β3-Adrenoceptor)

For a compound like 2-oxo mirabegron (B1684304), initial preclinical evaluation would involve in vitro receptor binding and functional assays to determine its activity at the target receptor, the β3-adrenoceptor, and to assess its selectivity over other related receptors like β1- and β2-adrenoceptors.

For the parent compound, mirabegron, such assays have been performed extensively. In Chinese Hamster Ovary (CHO) cells engineered to express human β-adrenoceptors, mirabegron demonstrates potent and selective agonist activity at the β3-adrenoceptor. selleckchem.com Its activity is significantly lower at β1- and β2-adrenoceptors, highlighting its selectivity, which is a crucial factor in its therapeutic action. researchgate.net Similar assays would be required to characterize the specific receptor interaction profile of 2-oxo mirabegron, but such data is not available.

Assessment of Cellular Responses and Intracellular Signaling Pathways (e.g., cAMP Accumulation)

Activation of the β3-adrenoceptor by an agonist typically initiates an intracellular signaling cascade, most notably the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Preclinical studies for a metabolite like this compound would quantify this response.

Studies on mirabegron have shown that it causes a concentration-dependent increase in cAMP accumulation in cells expressing β3-adrenoceptors. nih.govresearchgate.net This confirms its mechanism of action involves the canonical G-protein coupled receptor pathway associated with β3-adrenoceptor activation. The relaxant effects on bladder muscle are mediated through this cAMP signaling. nih.gov To understand the biological potential of this compound, its ability to stimulate cAMP production would need to be measured and compared to that of the parent compound; however, this information is not present in the available literature.

Organ Bath Studies and Isolated Tissue Experiments (e.g., Rat Bladder Smooth Muscle)

To assess the physiological effect of a compound on target tissue, ex vivo experiments using isolated organs are conducted. For a urological drug metabolite like this compound, its effect on bladder tissue would be of primary interest.

Mirabegron has been shown in organ bath studies to induce relaxation of isolated rat bladder smooth muscle strips. nih.gov This demonstrates that its receptor-level activity translates into a functional effect on the target tissue, causing the detrusor muscle relaxation necessary for its therapeutic effect in overactive bladder. nih.gov Similar isolated tissue experiments on rat or human bladder strips would be necessary to determine if this compound possesses any smooth muscle relaxant properties. This specific data is not available.

Comparative Pharmacological Profiling with Mirabegron and Other Metabolites in Non-Human Biological Systems

A critical step in preclinical evaluation is to compare the activity of a metabolite to its parent drug. This helps to understand whether the metabolite contributes to the therapeutic effect or potential side effects.

While extensive pharmacological data exists for mirabegron, researchgate.netnih.gov and its various metabolites have been identified, researchgate.net direct comparative studies detailing the pharmacological profile of this compound versus mirabegron are not available. Such a study would involve running the above-mentioned receptor and cellular assays in parallel to determine relative potency and efficacy. The assertion that mirabegron's metabolites are pharmacologically inactive suggests that in such a comparison, this compound would show negligible activity. nih.gov

Investigation of Metabolic Impact in Animal Models (e.g., Adipose Tissue Browning, Glucose Uptake)

Beyond its effects on the bladder, the β3-adrenoceptor is known to play a role in metabolic processes, including the browning of white adipose tissue and glucose homeostasis. nih.gov Therefore, preclinical animal studies often investigate these potential systemic effects.

Animal models, particularly in mice, have been used to demonstrate that mirabegron can stimulate the expression of uncoupling protein 1 (UCP1) in adipose tissue, a key marker of "browning," and can improve glucose tolerance. researchgate.netnih.govnih.gov These studies provide insight into the broader metabolic profile of the parent drug. To evaluate this compound, it would need to be administered to animal models to assess its impact on these same metabolic parameters. No such in vivo studies focused on the metabolic impact of this compound have been published.

Computational Chemistry and Modeling of 2 Oxo Mirabegron

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Oxo Mirabegron (B1684304), docking studies are essential to predict its binding affinity and interaction patterns with the β3-adrenergic receptor, the primary target of Mirabegron.

While specific docking studies for 2-Oxo Mirabegron are not readily found, insights can be drawn from the extensive research on Mirabegron. Docking simulations of Mirabegron with the β3-adrenergic receptor have revealed key interactions. The phenylethanolamine core of Mirabegron is crucial for its binding, with the chiral hydroxyl group and the amine interacting with residues such as Aspartate (Asp) and Asparagine (Asn) within the orthosteric binding pocket. mdpi.com The 2-aminothiazole (B372263) moiety of Mirabegron has been shown to interact with an extracellular receptor site, or exosite. mdpi.comnih.gov

Furthermore, studies on Mirabegron's off-target effects have included docking simulations with α1A-adrenoceptors. mdpi.com These studies have identified two potential binding states for Mirabegron, a "slope" orientation and a "horizontal" binding to the receptor surface, with no direct interaction with the key binding pocket residue Asp-106. mdpi.com Similar in silico investigations for this compound would be invaluable in assessing its potential for off-target activities.

Table 1: Postulated Intermolecular Interactions of this compound with the β3-Adrenergic Receptor (Hypothetical)

Interacting Group of this compoundPotential Interacting Residue in β3-ARType of Interaction
Carbonyl OxygenAmino acid with H-bond donor capabilityHydrogen Bond
Amine in the ethylamine (B1201723) chainAspartate, AsparagineIonic Interaction, Hydrogen Bond
2-Aminothiazole ringExosite residuesPi-stacking, Hydrophobic interactions
Phenyl ringHydrophobic pocket residuesHydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new or unstudied compounds. For this compound, QSAR analysis can provide a theoretical prediction of its β3-adrenergic receptor agonist activity.

Although QSAR studies specifically including this compound are not available, the principles can be applied based on existing research on other β3-adrenergic agonists. researchgate.netresearchgate.netmdpi.com These studies have identified key molecular descriptors that correlate with agonist activity. These descriptors often include steric, electronic, and hydrophobic parameters.

For instance, 2D-QSAR and 3D-QSAR/CoMSIA (Comparative Molecular Similarity Index Analysis) studies on series of indole-alkylamine and aryloxypropanolamine β3-adrenergic agonists have highlighted the importance of steric bulk, hydrogen-bond donors and acceptors, lipophilicity, and molar refractivity for biological activity. researchgate.netmdpi.com

To construct a hypothetical QSAR model for this compound, one would need a dataset of structurally related compounds with their corresponding measured β3-adrenergic activities. The structural modification from Mirabegron to this compound—the oxidation of a secondary alcohol to a ketone—would significantly alter several molecular descriptors. The hydrogen-bond donating capacity is lost, while a hydrogen-bond accepting feature is introduced. The polarity and electronic properties of that region of the molecule are also changed. Based on general QSAR models for β3-agonists, this modification would likely impact the compound's activity. Given the established importance of the hydroxyl group in Mirabegron's interaction with the receptor, it is plausible that this compound would exhibit a different, likely reduced, agonist activity.

Table 2: Comparison of Physicochemical Descriptors for Mirabegron and this compound (Illustrative)

DescriptorMirabegron (Parent)This compound (Metabolite)Predicted Impact on Activity
Hydrogen Bond DonorsPresent (hydroxyl, amines)Reduced (amines only)Potentially lower activity
Hydrogen Bond AcceptorsPresent (carbonyl, amines)Increased (additional carbonyl)Could modulate binding
PolarityModerately polarIncreased polarityMay affect cell permeability and binding
Molecular ShapeFlexibleMore rigid around the carbonylCould alter receptor fit

Prediction of Metabolic Fate and Degradation Pathways through In Silico Methods

In silico tools for metabolism prediction are vital for understanding the potential biotransformations a drug molecule can undergo. These tools can predict sites of metabolism and the resulting metabolites. For this compound, these methods can help to elucidate its own metabolic stability and potential further degradation pathways.

The formation of this compound itself is a metabolic process, likely mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A and to a lesser extent, CYP2D6, which are known to metabolize Mirabegron. nih.gov In silico metabolism prediction software can analyze the structure of Mirabegron and identify the benzylic carbon as a likely site of oxidation.

Once formed, this compound can be a substrate for further metabolic reactions. In silico prediction tools could suggest several possibilities. The amide bond could be susceptible to hydrolysis. The secondary amine in the ethylamine chain could undergo N-dealkylation or further oxidation. The aromatic rings could be hydroxylated, and the thiazole (B1198619) ring could also be a site for biotransformation. Furthermore, conjugation reactions, such as glucuronidation, are common metabolic pathways. Indeed, a glucuronide conjugate of this compound, 2-Oxo-mirabegron N-Carbamoylglucuronide, has been identified. lgcstandards.com

Studies on the forced degradation of Mirabegron have identified several degradation products under hydrolytic and oxidative stress conditions. rsc.orgresearchgate.net While these are not metabolic products, they provide insights into the chemical stability of the molecule. In silico toxicity prediction for these degradation products has been performed using software like TOPKAT and DEREK. rsc.orginnovareacademics.in A similar in silico toxicity assessment for this compound and its potential downstream metabolites would be a critical step in evaluating its safety profile.

Table 3: Predicted Metabolic Pathways for this compound (Based on In Silico Principles)

Metabolic ReactionPotential Site on this compoundPredicted Metabolite Type
Amide HydrolysisAmide linkageCarboxylic acid and amine fragments
N-DealkylationSecondary aminePrimary amine and an aldehyde
Aromatic HydroxylationPhenyl ringPhenolic derivatives
GlucuronidationAmine or other suitable functional groupsGlucuronide conjugates

Conformation Analysis and Conformational Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a drug molecule is critical for its interaction with a biological receptor.

A study using microcrystal electron diffraction (MicroED) has revealed that Mirabegron exists in two distinct conformational states (conformers) in its crystal structure. nih.govnih.gov These have been described as trans- and cis- forms, primarily differing by the rotation around the C9-C10 bond. nih.gov The study also suggests that Mirabegron must undergo a significant conformational change to bind to the β3-adrenergic receptor. nih.govnih.gov

For this compound, the introduction of the sp2-hybridized carbonyl carbon would impose a more planar geometry on that part of the molecule compared to the sp3-hybridized carbon in Mirabegron. This would reduce the number of possible low-energy conformations. A conformational analysis of this compound would likely reveal a different conformational landscape compared to its parent compound.

Molecular dynamics (MD) simulations can provide further insights into the conformational dynamics of this compound in a solvated environment and when interacting with a receptor. MD simulations of Mirabegron have been used to study its binding stability with the α1A-adrenoceptor, revealing fluctuations in the receptor conformation during the initial binding stages. mdpi.comresearchgate.netresearchgate.net Similar simulations for this compound would be invaluable to understand how the structural change affects its dynamic behavior and the stability of its interaction with the β3-adrenergic receptor and potential off-targets. The reduced flexibility around the newly formed carbonyl group could lead to a different binding trajectory and stability within the receptor's binding pocket.

Future Research Perspectives on 2 Oxo Mirabegron

Development of Novel Synthetic Routes for Specific Isomers or Deuterated Analogs

The synthesis of specific isomers and deuterated analogs of 2-Oxo Mirabegron (B1684304) is a critical area for future research. The parent compound, Mirabegron, possesses a single chiral center, making the (R)-enantiomer the pharmacologically active agent. goldncloudpublications.com Consequently, any synthetic route for 2-Oxo Mirabegron must consider the stereochemistry to produce the relevant (R)-isomer for biological testing.

Future synthetic strategies could focus on developing more efficient and scalable methods for producing enantiomerically pure this compound. This may involve the use of chiral catalysts or starting materials to control the stereochemistry throughout the synthesis. Several existing synthetic routes for Mirabegron could be adapted for this purpose. researchgate.netgoogle.comgoogle.comchemicalbook.comgoogleapis.com

Furthermore, the synthesis of deuterated analogs of this compound presents another important research avenue. Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), can alter the metabolic profile of a compound, often leading to a longer half-life and improved pharmacokinetic properties. nih.govmarquette.edu Developing synthetic methods to selectively introduce deuterium at specific sites within the this compound molecule could provide valuable tools for studying its metabolism and potential therapeutic benefits. google.com These deuterated analogs could also serve as internal standards for quantitative bioanalytical methods. researchgate.net

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, X-ray Crystallography)

A thorough structural elucidation of this compound is fundamental to understanding its chemical properties and potential interactions with biological targets. Advanced spectroscopic techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are indispensable for this purpose.

Solid-State NMR (ssNMR): Unlike solution-state NMR, ssNMR provides detailed information about the structure and dynamics of molecules in the solid phase. sfu.caethz.ch This is particularly relevant for understanding the conformational properties of this compound in a crystalline or amorphous solid state, which can influence its stability and dissolution characteristics. researchgate.net ssNMR can reveal details about intermolecular interactions and polymorphism, which are critical aspects of drug development. google.com

X-ray Crystallography: This technique provides the definitive three-dimensional atomic structure of a crystalline compound. jhu.eduanton-paar.com Obtaining a high-resolution crystal structure of this compound would precisely define its molecular geometry, bond lengths, and bond angles. mdpi.com This information is invaluable for computational modeling studies, such as docking simulations, to predict its binding affinity to potential biological targets. nih.gov The structural data from X-ray crystallography would complement the information obtained from ssNMR and other spectroscopic methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS). goldncloudpublications.com

TechniqueInformation ProvidedRelevance for this compound
Solid-State NMR Molecular conformation, dynamics, polymorphism, intermolecular interactions in the solid state. sfu.caethz.chUnderstanding physical properties, stability, and formulation characteristics.
X-ray Crystallography Precise 3D atomic structure of a crystalline solid. jhu.eduanton-paar.comDefinitive molecular geometry for structure-activity relationship studies and computational modeling.
Mass Spectrometry Molecular weight and fragmentation patterns. goldncloudpublications.comConfirmation of identity and structural elucidation.
¹H and ¹³C NMR Connectivity and chemical environment of atoms in solution. goldncloudpublications.comStandard characterization to confirm the synthesized structure.

Comprehensive Elucidation of Enzyme Kinetics and Specificity for this compound Formation in Preclinical Models

Understanding the enzymatic processes that lead to the formation of this compound is crucial for predicting its in vivo concentrations and potential for drug-drug interactions. In vitro studies have indicated that the oxidative metabolism of Mirabegron is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role and CYP2D6 a minor one. nih.gov However, the specific kinetics of this compound formation have not been fully elucidated.

Future research should focus on detailed enzyme kinetic studies using preclinical models, such as human liver microsomes and recombinant CYP enzymes. These studies would aim to determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the formation of this compound by specific CYP isoforms. This information would provide a quantitative measure of the efficiency of its formation and the affinity of the parent drug for the metabolizing enzymes.

Exploration of Additional Preclinical Biological Roles Beyond Adrenergic System Modulation

While this compound is a metabolite of a β3-adrenoceptor agonist, it is important to investigate whether it possesses any intrinsic biological activity, either on or off-target. The parent compound, Mirabegron, has shown some potential for off-target effects and uses beyond its primary indication for overactive bladder, such as in the context of metabolic diseases. nih.govresearchgate.net Therefore, it is plausible that its metabolites could also exhibit biological activity.

Q & A

Basic Research Questions

Q. What experimental models are optimal for evaluating mirabegron’s metabolic effects in preclinical and clinical studies?

  • Methodological Answer:

  • In vivo models: Use diet-induced obese (DIO) mice or human cohorts with insulin resistance. Measure glucose tolerance (oral glucose tolerance tests) and insulin sensitivity (euglycemic clamps) .
  • Tissue analysis: Perform subcutaneous white adipose tissue (SC WAT) biopsies to assess beiging markers (e.g., UCP1, mitochondrial biogenesis) and muscle biopsies for fiber-type shifts (type I vs. II) .
  • Imaging: Quantify brown adipose tissue (BAT) activity via 18F-FDG PET-CT scans .

Q. How should researchers design clinical trials to assess mirabegron’s impact on glucose homeostasis?

  • Methodological Answer:

  • Primary endpoints: HbA1c reduction, insulin sensitivity (Matsuda index), and β-cell function (disposition index) .
  • Secondary endpoints: Adipokine profiles (e.g., adiponectin), lipid metabolism (HDL, bile acids), and BAT activity .
  • Control groups: Include placebo arms and consider crossover designs to account for inter-individual variability in SC WAT beiging .

Q. What biomarkers are critical for evaluating mirabegron-induced adipose tissue remodeling?

  • Methodological Answer:

  • Key markers: UCP1, PGC1α, PRDM16 (beiging); COL1A1, TGF-β (fibrosis reduction); CD206, IL-10 (anti-inflammatory macrophages) .
  • Functional assays: Lipolysis rates (glycerol release), mitochondrial respiration (Seahorse analysis), and RNA-seq for pathway enrichment .

Advanced Research Questions

Q. How can contradictory findings on mirabegron’s mechanism of action (β3-AR-dependent vs. indirect effects) be resolved?

  • Methodological Answer:

  • Tissue-specific knockout models: Use adipocyte- or macrophage-specific β3-AR knockout mice to isolate mirabegron’s direct effects .
  • Conditioned media experiments: Test if mirabegron-treated adipocytes secrete factors (e.g., irisin, FGF21) that enhance muscle PGC1α expression .
  • Clinical stratification: Correlate SC WAT beiging intensity with improvements in β-cell function to identify responder subgroups .

Q. What methodological challenges arise when reconciling BAT activation data with systemic metabolic improvements?

  • Methodological Answer:

  • Limitations of PET-CT: BAT activity may not fully explain metabolic benefits; complementary measures (e.g., REE, plasma norepinephrine) are needed .
  • Confounding factors: Baseline adiposity, age, and sex differences in BAT responsiveness require stratification .
  • Paracrine vs. endocrine effects: Use arteriovenous sampling across adipose depots to identify circulating mediators .

Q. How can researchers address discrepancies in mirabegron’s effects on lipid profiles across studies?

  • Methodological Answer:

  • Standardized assays: Harmonize HDL/LDL quantification methods (e.g., NMR vs. immunoassays) .
  • Longitudinal analysis: Track lipid changes over extended periods (≥12 weeks) to distinguish acute vs. sustained effects .
  • Mechanistic studies: Investigate mirabegron’s impact on hepatic FGF21 signaling or lipoprotein lipase activity .

Critical Considerations for Future Research

  • Contradiction Analysis: Differences in SC WAT beiging efficacy across studies may stem from genetic polymorphisms in β3-AR (e.g., Trp64Arg variant) .
  • Advanced Models: Humanized mice with transplanted SC WAT from responders/non-responders could clarify tissue autonomy .
  • Data Harmonization: Establish consortia to standardize endpoints (e.g., BAT quantification protocols) for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.